molecular formula C18H14N2O6 B4914770 6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide

6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide

Cat. No.: B4914770
M. Wt: 354.3 g/mol
InChI Key: GEUAPWIBUIMRCZ-UHFFFAOYSA-N
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Description

6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives

Preparation Methods

The synthesis of 6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the chromene core: This can be achieved through a cyclization reaction of a suitable precursor, such as a 2-hydroxyacetophenone derivative, under acidic or basic conditions.

    Introduction of the methoxy group: The methoxy group can be introduced via methylation of the hydroxyl group using reagents like methyl iodide or dimethyl sulfate.

    Nitration of the aromatic ring: The nitro group can be introduced through nitration of the aromatic ring using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation reaction: The final step involves the formation of the carboxamide group by reacting the carboxylic acid derivative of the chromene with an amine, such as 4-methyl-2-nitroaniline, under suitable conditions.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated processes.

Chemical Reactions Analysis

6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride, resulting in the corresponding amine derivative.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium ethoxide or potassium tert-butoxide.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity, for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of 6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chromene core may also interact with DNA or proteins, affecting their function and leading to therapeutic effects.

Comparison with Similar Compounds

6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide can be compared with other chromene derivatives, such as:

    6-methoxy-2-oxochromene-3-carboxamide: Lacks the nitro and methyl groups, leading to different biological activities and chemical reactivity.

    N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide: Lacks the methoxy group, which may affect its solubility and interaction with biological targets.

    6-methoxy-N-(2-nitrophenyl)-2-oxochromene-3-carboxamide: Has a different substitution pattern on the aromatic ring, leading to variations in its chemical and biological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activities compared to other similar compounds.

Properties

IUPAC Name

6-methoxy-N-(4-methyl-2-nitrophenyl)-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O6/c1-10-3-5-14(15(7-10)20(23)24)19-17(21)13-9-11-8-12(25-2)4-6-16(11)26-18(13)22/h3-9H,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEUAPWIBUIMRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC3=C(C=CC(=C3)OC)OC2=O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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